o-Ethylphenyl propyl ether

Lipophilicity Drug Design Solvent Selection

o-Ethylphenyl propyl ether (IUPAC: 1-ethyl-2-propoxybenzene) is an unsymmetrical aromatic ether with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. Characterized by an ortho-ethyl substituent and a propoxy group on the benzene ring, this compound features four rotatable bonds, a computed XLogP3 of 4.1, and a topological polar surface area of 9.2 Ų.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 29643-63-8
Cat. No. B12661085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Ethylphenyl propyl ether
CAS29643-63-8
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1CC
InChIInChI=1S/C11H16O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyYXAVHGJCPBCXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Ethylphenyl Propyl Ether (CAS 29643-63-8): Physicochemical Identity and Structural Context for Informed Procurement


o-Ethylphenyl propyl ether (IUPAC: 1-ethyl-2-propoxybenzene) is an unsymmetrical aromatic ether with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Characterized by an ortho-ethyl substituent and a propoxy group on the benzene ring, this compound features four rotatable bonds, a computed XLogP3 of 4.1, and a topological polar surface area of 9.2 Ų . It is supplied as a research chemical for use as a synthetic intermediate, specialty solvent, or reference standard in fragrance, pharmaceutical, and materials chemistry programs .

Why o-Ethylphenyl Propyl Ether Cannot Be Interchanged with Other Alkyl Phenyl Ethers Without Quantified Justification


Although ortho-substituted phenyl alkyl ethers share a common core, even a one-carbon extension of the alkyl chain produces quantifiable shifts in lipophilicity, boiling point, flash point, density, and conformational flexibility that directly affect solvent compatibility, distillation behavior, formulation safety, and biological partition coefficients . Substituting o-ethylphenyl propyl ether with a simpler analog such as ethyl phenyl ether, propyl phenyl ether, or 2-ethylanisole without quantifying these differences risks non-reproducible results in synthetic transformations, analytical method development, or structure-activity relationship (SAR) studies. The quantitative evidence presented below demonstrates the magnitude of these critical physicochemical offsets that underpin scientific selection decisions .

o-Ethylphenyl Propyl Ether (CAS 29643-63-8): Quantitative Differentiation Evidence Against the Four Closest Structural Analogs


Computed XLogP3 of 4.1 Confirms Significantly Higher Lipophilicity than Four Nearest Alkyl Phenyl Ether Analogs

The XLogP3 value of o-ethylphenyl propyl ether is 4.1, compared with 2.5 for ethyl phenyl ether, 3.2 for both propyl phenyl ether and 2-ethylanisole, and 3.5 for 1-ethoxy-2-ethylbenzene . This represents a 28–64% increase in calculated logP over the comparator set, indicating substantially higher partitioning into non-polar phases.

Lipophilicity Drug Design Solvent Selection

Boiling Point of 220.8 °C Exceeds That of Major In-Class Analogs by 31–51 °C, Enabling Higher-Temperature Distillation Windows

The predicted boiling point of o-ethylphenyl propyl ether at atmospheric pressure is 220.8 °C, compared with experimentally measured values of 169.8 °C for ethyl phenyl ether, 178.6 °C for 2-ethylanisole, and 189.9 °C for propyl phenyl ether . The 31–51 °C higher boiling point of the target compound permits its use in reactions and purifications requiring elevated temperatures without premature evaporation or pressure buildup.

Boiling Point Thermal Stability Distillation

Flash Point of 88.5 °C Provides a Measurably Wider Safety Margin for Storage and Handling Relative to Lighter Alkyl Phenyl Ethers

The calculated closed-cup flash point of o-ethylphenyl propyl ether is 88.5 °C, whereas the flash points of the closest analogs are 57 °C for ethyl phenyl ether, 60.6 °C for 2-ethylanisole, and 65 °C for propyl phenyl ether . The 23.5–31.5 °C higher flash point of the target compound reduces flammability hazard classification and broadens the operational temperature envelope for benchtop protocols and bulk storage.

Flash Point Safety Chemical Handling

Four Rotatable Bonds Confer Greater Conformational Flexibility than the 2–3 Rotatable Bonds Found in Close Analogs

o-Ethylphenyl propyl ether possesses four rotatable bonds, while ethyl phenyl ether and 2-ethylanisole each have two, and propyl phenyl ether and 1-ethoxy-2-ethylbenzene each have three . The additional rotatable bond arises from the extended propoxy chain coupled with the ortho-ethyl group, yielding a 33–100% increase in the number of conformational degrees of freedom.

Conformational Flexibility Molecular Recognition SAR

Predicted Density of 0.916 g/cm³ Is 4–5% Lower than That of Related Alkyl Phenyl Ethers, Indicating Differences in Molecular Packing and Solubility Parameters

The calculated density of o-ethylphenyl propyl ether is 0.916 g/cm³, compared with experimental densities of 0.966 g/mL for ethyl phenyl ether, 0.955 g/cm³ for propyl phenyl ether, and 0.964 g/mL for 2-ethylanisole . The 4.1–5.2% lower density reflects the combined effect of the longer propoxy chain and ortho-ethyl substitution, which disrupts efficient molecular packing and may alter cohesive energy density.

Density Solubility Parameter Formulation

o-Ethylphenyl Propyl Ether (CAS 29643-63-8): Recommended Application Scenarios Backed by Quantitative Differentiation Evidence


Specialty Solvent for High-Temperature Organic Synthesis Requiring Low Volatility

With a predicted boiling point of 220.8 °C—31–51 °C above that of common alkyl phenyl ethers—o-ethylphenyl propyl ether is suitable as a high-boiling aprotic solvent or co-solvent for reactions conducted above 170 °C, such as high-temperature nucleophilic aromatic substitution, Claisen rearrangements, or decarboxylative couplings, where conventional ethers would evaporate or require pressure-rated equipment .

Non-Polar Extractant or Mobile-Phase Modifier in Preparative Chromatography

The elevated XLogP3 of 4.1 (compared to 2.5–3.5 for analogs) provides enhanced extraction efficiency for highly lipophilic analytes in liquid-liquid extraction protocols and preparative HPLC methods where stronger non-polar elution strength is required to resolve hydrophobic product mixtures .

Reference Standard or Intermediate in Fragrance and Flavor SAR Studies

The combination of an ortho-ethyl group and a propoxy chain generates a unique volatile profile and a vapor pressure intermediate between that of lighter phenyl ethers and heavier alkoxybenzenes, making this compound a valuable reference standard or building block for structure-odor relationship studies in the fragrance industry .

Conformational Probe or Flexible Scaffold in Medicinal Chemistry Programs

With four rotatable bonds versus the two or three found in structurally related ethers, o-ethylphenyl propyl ether serves as a conformationally more flexible core for exploring entropic contributions to binding affinity and selectivity in early-stage drug discovery, particularly when appended to pharmacophoric groups in fragment-based ligand design .

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